molecular formula C11H15N3O2 B15218350 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid

Cat. No.: B15218350
M. Wt: 221.26 g/mol
InChI Key: XRVADMWTIGGKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid is an organic compound that serves as a versatile ligand and key synthetic intermediate in medicinal chemistry and chemical biology research. This molecule features a piperazine ring core that is substituted with a pyridyl nitrogen donor and a flexible acetic acid moiety, making it an excellent chelating agent for constructing transition metal complexes. A primary research application of this compound is in the synthesis of novel metal complexes with biological activity. Scientific studies have demonstrated that coordination complexes derived from this compound, particularly with Copper(II), Zinc(II), and Cadmium(II), exhibit significant in vitro inhibitory activity against Monoamine Oxidase B (MAO-B), an important neurological target . Among these, the Copper(II) complex showed particularly promising activity with an IC50 value of 6.5 ± 0.31 μM, a finding supported by both experimental data and molecular docking simulations . The structure of the ligand allows it to act as a building block for developing more complex bioactive molecules and potential therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10/h1-4H,5-9H2,(H,15,16)

InChI Key

XRVADMWTIGGKQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid typically involves the reaction of pyridine-2-amine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution with amines. In multiple protocols, carbonyl diimidazole (CDI) or oxalyl chloride are used as activating agents:

Activating AgentReactantConditionsYieldSource
CDI2-Piperazin-1-yl-benzoic acidDMF, 20°C, overnight86%
Oxalyl chloridePiperazine intermediateDCM, -5°C → RT, 20 h21 mg

Example: Reaction with 1-(5-chloro-3-nitropyridin-2-yl)piperazine using HATU/DIPEA in DMF yields amides with 56% isolated yield after purification .

Esterification

The acid forms methyl esters under acidic methanol conditions. While direct esterification isn't explicitly documented for this compound, analogous structures show ester formation via Fischer esterification or CDI-mediated coupling with methanol .

Salt Formation

The compound exists as a dihydrochloride salt (CAS 1334148-21-8), indicating protonation at the piperazine nitrogen atoms. This property facilitates purification and solubility modulation in synthetic workflows .

N-Alkylation of Piperazine

The secondary amines on the piperazine ring undergo alkylation. For example:

  • Chloroacetonitrile reacts with piperazine derivatives in refluxing acetonitrile with K₂CO₃ .

  • Propionyl chloride alkylates piperazine under mild conditions (TEA, DCM) .

Reductive Amination

Though not directly observed for this compound, structurally similar piperazines participate in reductive amination with ketones (e.g., 7-methoxy-2-tetralone) using NaBH₃CN or Raney nickel hydrogenation .

Metal-Catalyzed Coupling

The pyridine moiety enables participation in cross-coupling reactions:

  • Suzuki coupling with boronic acids under Pd catalysis (e.g., 3-pyridyl boronic acid) .

  • Buchwald-Hartwig amination for aryl halide functionalization .

Decarboxylation

No direct evidence exists, but thermal or acidic conditions could theoretically induce decarboxylation, forming 4-(pyridin-2-yl)piperazine derivatives.

Structural Insights

X-ray crystallography of related compounds reveals that the piperazine ring adopts an envelope conformation, with the acetic acid substituent influencing hydrogen-bonding patterns (O—H⋯N interactions) and π-stacking between pyridine rings . These structural features may guide reactivity in supramolecular chemistry applications.

Scientific Research Applications

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-Based Analogues

Examples :

  • 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a)
  • 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b)

Key Differences :

  • Core Structure : These compounds use a piperidine ring (6-membered, one nitrogen) instead of piperazine (6-membered, two nitrogens), reducing hydrogen-bonding capacity and altering basicity.
  • Substituents: The aryl groups (e.g., acetyl, cyano) influence electronic properties and target interactions. For instance, the cyano group in 9b enhances polarity compared to the pyridinyl group in the target compound.
  • Synthesis : Synthesized via nucleophilic aromatic substitution with aryl fluorides, yielding 45–65% products . Lower yields (e.g., 39% for 9c ) suggest challenges in steric hindrance or reaction optimization compared to the target compound’s 74% yield .

Boc- and Fmoc-Protected Derivatives

Examples :

  • 2-(4-Boc-piperazin-1-yl)acetic acid (CAS 156478-71-6)
  • 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0)

Key Differences :

  • Protecting Groups : The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups enhance stability during synthesis but reduce reactivity in subsequent reactions.
  • Physicochemical Properties : Boc-protected derivatives exhibit higher lipophilicity (logP ~1.5) compared to the target compound, impacting solubility and membrane permeability .
  • Applications: Used in peptide synthesis and as intermediates, whereas the target compound’s free amino group allows direct metal coordination or further functionalization .

Chlorophenyl/Fluorophenyl Derivatives

Examples :

  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid (CAS 1439904-41-2)
  • {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (CAS 737768-25-1)

Key Differences :

  • Biological Activity : Such derivatives are often explored as enzyme inhibitors (e.g., soluble epoxide hydrolase) or antihistamines, whereas the target compound’s pyridinyl group may favor interactions with metal ions or nucleic acids .

Piperazine Derivatives with Extended Chains

Examples :

  • 3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid
  • [4-(2-Aminoethyl)piperazin-1-yl]acetic acid (CAS 87980-97-0)

Key Differences :

  • Chain Length: Propanoic acid (3-carbon chain) vs. acetic acid (2-carbon) alters molecular flexibility and spatial arrangement, affecting binding kinetics.
  • Functional Groups: The aminoethyl group in 87980-97-0 introduces a secondary amine, enabling additional protonation sites or crosslinking .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors
Target Compound C11H14N3O2 235.25 g/mol ~0.5 5
2-(4-Boc-piperazin-1-yl)acetic acid C11H20N2O4 244.29 g/mol 1.5 6
2-[4-(Fmoc)piperazin-1-yl]acetic acid C22H23N3O4 393.44 g/mol 2.8 7

Biological Activity

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}N3_3O2_2, with a molecular weight of approximately 221.26 g/mol. The compound features a piperazine ring substituted with a pyridine group and an acetic acid moiety, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. The presence of the piperazine structure enhances these effects, making derivatives like this compound promising candidates for antimicrobial therapy. Studies have shown that various pyridine derivatives exhibit activity against a range of pathogens, including bacteria and fungi .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological potential, particularly as a selective agonist for dopamine receptors. A study demonstrated that modifications in the piperazine structure could enhance binding affinity to D2 and D3 receptors, which are critical in treating neurological disorders such as Parkinson's disease . The neuroprotective properties attributed to these interactions may be beneficial in addressing oxidative stress in neuronal tissues.

Inhibitory Activity

Recent studies have highlighted the monoamine oxidase B (MAO-B) inhibitory activity of transition metal complexes derived from this compound. These complexes showed promising results in molecular docking studies, indicating potential for developing treatments for neurodegenerative diseases .

Activity Type Target Mechanism Reference
AntimicrobialVarious pathogensDisruption of microbial cell wall synthesis
NeuropharmacologicalDopamine D2/D3 receptorsAgonistic activity enhancing neuroprotection
MAO-B InhibitionMonoamine oxidase BInhibition of enzymatic activity

Case Study 1: Antimicrobial Evaluation

In a comparative study on the antimicrobial efficacy of various pyridine derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

A series of experiments conducted on rodent models demonstrated that compounds similar to this compound could reduce neuroinflammation and oxidative stress markers. These findings suggest potential therapeutic applications in treating Parkinson's disease and other neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthesis involves refluxing 1-(pyridin-2-yl)piperazine with bromoacetic acid in absolute ethanol in the presence of potassium hydroxide (10–12 hours). Neutralization with HCl yields the product as a white precipitate. Key parameters for optimization include stoichiometric ratios (e.g., excess bromoacetic acid to drive the reaction), solvent choice (ethanol for solubility and stability), and temperature control during reflux to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended for analytical-grade purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify proton environments and carbon backbone.
  • X-ray Crystallography : For definitive confirmation of molecular geometry and hydrogen-bonding patterns, as demonstrated in related piperazine-acetic acid derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What are the solubility profiles of this compound in common solvents, and how does this influence experimental design?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and ethanol, but limited solubility in water. For in vitro assays, pre-dissolution in DMSO followed by dilution in aqueous buffers is recommended to avoid precipitation. Solvent selection should align with downstream applications (e.g., avoid DMSO in cell viability assays above 0.1% v/v) .

Advanced Research Questions

Q. How can computational methods be integrated to predict and optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s approach combines computational predictions with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature gradients) for synthesizing analogs like 2-(4-(pyridin-3-yl)piperazin-1-yl)acetic acid .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Systematic approaches include:

  • Dose-response curves : To confirm potency thresholds.
  • Orthogonal assays : Combine radioligand binding (e.g., for serotonin receptors) with functional cAMP or calcium flux assays.
  • Metabolic stability testing : To rule out compound degradation during prolonged assays .

Q. How does the protonation state of the piperazine ring influence the compound’s interaction with biological targets?

  • Methodological Answer : The piperazine nitrogen’s pKa (~8.5) dictates protonation at physiological pH, affecting hydrogen bonding and charge interactions. Molecular docking studies (e.g., with MAO-B or 5-HT receptors) should account for tautomeric states. For example, protonated piperazine forms stronger ionic interactions with glutamate residues in receptor pockets .

Q. What are the environmental and safety considerations for large-scale handling of this compound?

  • Methodological Answer : Although hazard data are limited, structural analogs suggest potential respiratory and dermal irritation. Use fume hoods and PPE (gloves, lab coats). Waste disposal should follow protocols for carboxylic acid derivatives, avoiding aqueous release due to potential ecotoxicity. Biodegradability assays (e.g., OECD 301) are advised for environmental risk assessment .

Q. How can researchers design analogs to improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodological Answer : Modifications include:

  • Lipophilicity enhancement : Introduce halogen substituents on the pyridine ring.
  • Molecular weight reduction : Replace the acetic acid moiety with smaller bioisosteres (e.g., tetrazole).
  • Prodrug strategies : Esterification of the carboxylic acid to enhance passive diffusion, followed by enzymatic hydrolysis in vivo .

Methodological Resources

  • Synthesis Optimization : Refer to reflux conditions and purification steps in .
  • Structural Analysis : X-ray crystallography protocols in .
  • Computational Modeling : ICReDD’s reaction design framework in .
  • Safety Protocols : SDS guidelines for handling carboxylic acid derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.